molecular formula C10H12N2O3 B1674912 L-kynurenine CAS No. 2922-83-0

L-kynurenine

Cat. No.: B1674912
CAS No.: 2922-83-0
M. Wt: 208.21 g/mol
InChI Key: YGPSJZOEDVAXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Kynurenine is a pivotal metabolite in the kynurenine pathway of tryptophan degradation, serving as a precursor for both neuroprotective and neurotoxic compounds. It is synthesized via the enzymatic activity of indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO2) . This compound plays critical roles in immune regulation, stem cell maintenance, and bone homeostasis. For example, it enhances the stemness and osteogenic differentiation of human bone marrow stromal cells (hBMSCs) by upregulating pluripotency markers (NANOG, SOX2, OCT-4) and activating the aryl hydrocarbon receptor (AhR) . Elevated levels of this compound are also implicated in cancer progression and immune evasion, as observed in colorectal and breast tumors .

Properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSJZOEDVAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861884
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-65-7
Record name Kynurenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-2-diamino-γ-oxobenzenebutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KYNURENINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Multi-Step Synthesis from 2-Iodoaniline

A prominent chemical route involves 2-iodoaniline as the starting material. Jackson et al. (1997) detailed a two-step procedure:

  • Coupling Reaction : Zinc-mediated coupling of 2-iodoaniline with a protected alanine derivative in tetrahydrofuran (THF) using tetrakis(triphenylphosphine)palladium(0) as a catalyst.
  • Deprotection and Cyclization : Treatment with 30% hydrobromic acid in acetic acid, followed by propylene oxide-mediated cyclization to yield this compound.

This method achieves a 90% yield for the coupling step and 30% overall yield after purification. Critical parameters include strict temperature control (0–60°C) and inert atmosphere maintenance to prevent side reactions.

Boron Trihalide-Mediated Acylation

A patent by EP2970097B1 describes a scalable synthesis using boron trichloride (BCl₃) and aluminum trichloride (AlCl₃) in toluene. The process involves:

  • Acylation : Chloroacetonitrile reacts with a substituted aniline at 0–10°C, forming an intermediate imine.
  • Alkylation : Sodium iodide facilitates the alkylation of the imine with a chiral alanine derivative.
  • Enzymatic Resolution : Acylase I from Aspergillus melleus hydrolyzes the racemic mixture, selectively yielding this compound with >99% enantiomeric excess.

This method is industrially viable, producing batches exceeding 500 g with minimal racemization.

Table 1: Comparative Analysis of Chemical Synthesis Methods

Method Starting Material Catalyst/Reagent Yield (%) Purity (%) Scale
2-Iodoaniline Route 2-Iodoaniline Pd(PPh₃)₄, Zn 30 95 Lab-scale
Boron Trihalide Route Substituted Aniline BCl₃, AlCl₃, Acylase I 85 99 Industrial

Enzymatic and Biocatalytic Production

Kynurenine Aminotransferase (KAT)-Mediated Synthesis

Kynurenine aminotransferases (KATs) catalyze the transamination of this compound to kynurenic acid but are also employed in reverse reactions for this compound synthesis. Asada et al. purified KAT from Hansenula schneggii IFO 0135, achieving a 930-fold purification via hydroxyapatite chromatography and crystallization. The enzyme requires pyridoxal-5’-phosphate (PLP) as a cofactor and operates optimally at pH 8.0–8.5.

Whole-Cell Biocatalysis

Recombinant Escherichia coli expressing tryptophan 2,3-dioxygenase (TDO) and formamidase can convert L-tryptophan to this compound in a single fermentation step. This method leverages microbial metabolism for cost-effective production, with yields up to 70% reported in optimized media.

Table 2: Enzymatic Synthesis Parameters

Enzyme/Organism Substrate Cofactor Temperature (°C) Yield (%)
KAT (H. schneggii) α-Ketoglutarate PLP 37 45
TDO (E. coli) L-Tryptophan Heme 30 70

Biosynthetic Pathways and Microbial Production

In vivo, this compound is synthesized via the kynurenine pathway:

  • Tryptophan 2,3-Dioxygenase (TDO) : Converts L-tryptophan to N-formylkynurenine.
  • Formamidase : Hydrolyzes N-formylkynurenine to this compound.

Microbial strains like Saccharomyces cerevisiae and Pseudomonas fluorescens are engineered to overexpress TDO and formamidase, achieving titers of 5–10 g/L in bioreactors. Downstream processing involves ion-exchange chromatography and crystallization, yielding pharmaceutical-grade this compound.

Purification and Crystallization Techniques

Crystallization from Aqueous Solutions

Asada et al. crystallized this compound aminotransferase by gradually adding ammonium sulfate to 80% saturation, followed by dialysis against Tris-HCl buffer (pH 7.5). The enzyme crystallized as needles, achieving 99% homogeneity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients resolves this compound from impurities, offering >98% purity.

Table 3: Purification Metrics for this compound

Method Purity (%) Recovery (%) Throughput (g/h)
Crystallization 99 45 0.5
Ion-Exchange HPLC 98 85 2.0

Analytical Methods for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS with electrospray ionization (ESI) quantifies this compound in biological matrices. The method exhibits a linear range of 0.5–30 µg/mL, precision <10% CV, and limits of detection (LOD) at 0.1 µg/mL.

Competitive ELISA

The IDK® Kynurenine ELISA employs polyclonal antibodies against this compound derivatives, achieving a detection limit of 0.5 ng/mL. Samples are derivatized with a proprietary reagent, enhancing antibody affinity.

Table 4: Analytical Method Comparison

Method Sensitivity Matrix Compatibility Cost per Sample
LC-MS/MS 0.1 µg/mL Plasma, tissue High
ELISA 0.5 ng/mL Serum, urine Moderate

Industrial-Scale Production and Applications

Large-scale synthesis adopts the boron trihalide route due to its scalability and enantioselectivity. Pharmaceutical applications include:

  • Neuroprotective Agents : Kynurenic acid derivatives for Alzheimer’s disease.
  • Immunomodulators : IDO inhibitors in cancer therapy.

Future directions focus on continuous-flow reactors and CRISPR-engineered microbial platforms to enhance yield and sustainability.

Chemical Reactions Analysis

Types of Reactions: L-Kynurenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires the presence of kynurenine 3-hydroxylase and molecular oxygen.

    Transamination: Involves kynurenine-oxoglutarate transaminase and alpha-ketoglutarate as a co-substrate.

    Hydrolysis: Utilizes kynureninase and water.

Major Products:

  • 3-Hydroxykynurenine
  • Kynurenic Acid
  • Anthranilic Acid

Scientific Research Applications

Neuroprotective Effects

L-Kynurenine is primarily known for its neuroprotective properties, particularly in models of neurodegeneration. Research indicates that this compound can influence synaptic transmission and neuronal health through its conversion to kynurenic acid, which acts as an antagonist at excitatory glutamate receptors.

Case Studies and Findings:

  • Behavioral Studies : In a study involving C57Bl/6j mice, systemic administration of this compound sulfate led to behavioral disturbances linked to altered c-Fos protein expression, which is crucial for memory formation. High doses (300 mg/bwkg) demonstrated neuroprotective effects, suggesting a complex relationship between this compound levels and cognitive functions .
  • Neurodegeneration Models : Various studies have shown that this compound administration can protect against neurodegenerative changes in models of diseases such as Alzheimer's and Parkinson's. For example, it was observed that this compound could mitigate oxidative stress and inflammation in neuronal cells .

Muscle Health and Function

Recent research has also explored the impact of elevated this compound levels on muscle health. A pilot study indicated that increasing plasma levels of this compound could impair mitochondrial function and muscle performance.

Key Findings:

  • Impact on Muscle Atrophy : In a controlled experiment with mice, dietary supplementation with this compound resulted in significant increases in plasma levels but did not affect muscle weights or contractile performance directly. However, it did lead to reductions in mitochondrial oxidative phosphorylation, indicating potential adverse effects on muscle health .

Cardiovascular Implications

This compound has been implicated as a biomarker for cardiovascular diseases. Its role in modulating immune responses and inflammation makes it a critical factor in understanding cardiovascular pathology.

Research Insights:

  • Inflammation and Immune Modulation : Studies suggest that the kynurenine pathway may be involved in the development of cardiovascular diseases by influencing inflammatory processes. Elevated levels of this compound have been associated with adverse cardiovascular events, highlighting its potential as a therapeutic target .

Other Therapeutic Applications

This compound's biochemical properties extend beyond neuroprotection and muscle health into other areas such as:

  • Anti-inflammatory Effects : Kynurenic acid, derived from this compound, exhibits anti-inflammatory properties that could be beneficial in conditions like rheumatoid arthritis .
  • Potential Role in Schizophrenia : Elevated levels of kynurenic acid have been linked to cognitive deficits observed in schizophrenia patients, suggesting that modulation of the kynurenine pathway could offer therapeutic strategies for managing symptoms related to cognitive dysfunction .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
NeuroprotectionProtects against neuronal damage and cognitive declineBehavioral changes linked to c-Fos expression
Muscle HealthImpacts mitochondrial function and muscle performanceImpaired oxidative phosphorylation observed
Cardiovascular DiseasePotential biomarker for adverse events; modulates inflammationElevated levels linked to cardiovascular risks
Anti-inflammatory PropertiesExhibits protective effects in inflammatory conditions like arthritisLower KYNA levels found in rheumatoid arthritis patients
SchizophreniaLinks between elevated kynurenic acid and cognitive deficitsCognitive dysfunction associated with high KYNA levels

Comparison with Similar Compounds

Structural and Functional Differences :

  • Molecular Formula: C₁₀H₇NO₃ vs. This compound (C₁₀H₁₂N₂O₃).
  • Biosynthesis: Kynurenic acid is generated from this compound via kynurenine aminotransferases (KAT I-IV), whereas this compound is a precursor in this pathway .
  • Biological Roles :
    • Neuroprotection : Kynurenic acid antagonizes NMDA and α7 nicotinic acetylcholine receptors, mitigating excitotoxicity .
    • Clinical Relevance : Elevated kynurenic acid in COVID-19 correlates with disease severity, suggesting its role in modulating immune responses .

Contrast with this compound: While this compound promotes immune tolerance via AhR activation, kynurenic acid directly modulates neuronal activity. In neurodegenerative diseases, their balance is critical: this compound overproduction may shift metabolism toward neurotoxic quinolinic acid, counteracting kynurenic acid’s benefits .

3-Hydroxykynurenine

Structural and Functional Differences :

  • Molecular Formula : C₉H₁₀N₂O₄ vs. This compound.
  • Biosynthesis: Derived from this compound via kynurenine monooxygenase (KMO) .
  • Biological Roles: Oxidative Stress: Generates reactive oxygen species (ROS), contributing to neuronal damage . Precursor Role: Converted to 3-hydroxyanthranilic acid, a precursor of quinolinic acid.

Contrast with this compound: this compound’s metabolic fate depends on tissue-specific enzyme expression.

Quinolinic Acid

Structural and Functional Differences :

  • Molecular Formula: C₇H₅NO₅ vs. This compound.
  • Biosynthesis : Synthesized from 3-hydroxyanthranilic acid via 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) .
  • Biological Roles :
    • Excitotoxicity : Agonizes NMDA receptors, causing calcium influx and neuronal death.
    • Neurodegeneration : Elevated in Alzheimer’s, HIV-associated dementia, and stroke .

Contrast with this compound: While this compound is immunosuppressive, quinolinic acid exacerbates neuroinflammation. In HIV/AIDS, quinolinic acid levels in cerebrospinal fluid correlate with cognitive decline .

D-Kynurenine

Structural and Functional Differences :

  • Isomerism : D-enantiomer of this compound, identical molecular formula (C₁₀H₁₂N₂O₃).
  • Biosynthesis : Derived from bacterial D-tryptophan metabolism .
  • Biological Roles: Minor Precursor: Converted to kynurenic acid and 3-hydroxykynurenine in the brain but less efficiently than this compound .

Contrast with this compound: D-Kynurenine contributes minimally to endogenous pools under normal conditions but may gain significance in dysbiosis or systemic inflammation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Enzymes Biological Roles Receptors/Pathways
This compound C₁₀H₁₂N₂O₃ 208.22 IDO1, TDO2 Immune suppression, Stem cell maintenance AhR
Kynurenic Acid C₁₀H₇NO₃ 189.17 KAT I-IV Neuroprotection, NMDA antagonism NMDA, α7 nAChR, GPR35
3-Hydroxykynurenine C₉H₁₀N₂O₄ 210.19 KMO ROS generation, Neurotoxicity precursor Free radical pathways
Quinolinic Acid C₇H₅NO₅ 175.12 3-HAO Excitotoxicity, NMDA agonism NMDA receptor
D-Kynurenine C₁₀H₁₂N₂O₃ 208.22 D-amino acid oxidase Minor neuroactive precursor Similar to this compound

Table 2: Key Research Findings

Compound Research Findings Reference ID
This compound Enhances osteogenic differentiation in hBMSCs; upregulates stemness markers
This compound BET inhibitors reduce its production by targeting IDO1 in cancer
Kynurenic Acid Predicts COVID-19 severity; neuroprotective in neurodegeneration
Quinolinic Acid Correlates with neurodegeneration in HIV/AIDS and Alzheimer’s
D-Kynurenine Less efficient precursor for brain metabolites than this compound

Clinical and Therapeutic Implications

  • Cancer : IDO1 inhibitors reduce this compound, reversing immune suppression .
  • Neuroprotection: KMO inhibitors increase kynurenic acid, countering quinolinic acid’s toxicity .
  • COVID-19 : Targeting the kynurenine pathway may modulate cytokine storms .

Biological Activity

L-Kynurenine (L-Kyn) is a significant metabolite in the kynurenine pathway, primarily derived from the catabolism of the amino acid tryptophan. This compound has garnered attention for its diverse biological activities, particularly its roles in inflammation, neuroprotection, and muscle function. Below is a detailed examination of this compound's biological activity, supported by research findings and case studies.

Overview of Kynurenine Metabolism

The kynurenine pathway is the principal route for tryptophan metabolism in mammals. It begins with the oxidation of L-tryptophan, catalyzed by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), producing N-formyl-L-kynurenine, which is subsequently converted to this compound by formamidase. L-Kyn can be further metabolized into several biologically active compounds, including kynurenic acid (KYNA) and quinolinic acid (QA) .

1. Immunomodulation

This compound acts as a high-affinity ligand for the aryl hydrocarbon receptor (AHR), influencing immune responses. Its binding to AHR has been shown to downregulate inflammatory responses mediated by lipopolysaccharides (LPS) in macrophages and promote endotoxin tolerance . Additionally, L-Kyn promotes the differentiation of regulatory T cells while inhibiting pro-inflammatory Th17 cell differentiation .

2. Neuroprotective Effects

Research indicates that L-Kyn may have neuroprotective properties. Elevated levels of KYNA, produced from L-Kyn, have been associated with protective effects against excitotoxicity and oxidative stress in neuronal cells . However, excessive KYNA can disrupt synaptic transmission and lead to behavioral changes such as hypoactivity and memory deficits .

3. Impact on Muscle Function

A recent study investigated the effects of dietary L-Kyn supplementation on muscle health in mice. Mice receiving a diet enriched with L-Kyn exhibited increased plasma levels of this metabolite but did not show significant changes in muscle weights or contractile performance. Notably, mitochondrial oxidative phosphorylation was impaired in these mice, suggesting potential negative effects on muscle function despite unchanged muscle mass .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Kimura et al. (2009)ImmunomodulationL-Kyn reduces inflammatory responses via AHR activation.
Kaiser et al. (2022)Muscle HealthDietary L-Kyn increases plasma levels but impairs mitochondrial function without affecting muscle mass.
Mezrich et al. (2010)T Cell DifferentiationPromotes regulatory T cell generation while inhibiting Th17 differentiation.
Westbrook et al. (2020)NeuroprotectionL-Kyn treatment leads to motor neuron death via ATP depletion in cultured cells.

Case Study: Muscle Atrophy Induced by Elevated L-Kyn Levels

In a pilot study involving C57BL6J mice, researchers administered L-Kyn at a dosage of 150 mg/kg for ten weeks. Although no significant differences were observed in muscle weights or myofiber cross-sectional area compared to control groups, mitochondrial oxidative phosphorylation was significantly reduced, indicating that elevated levels of L-Kyn could lead to metabolic dysfunctions within muscle tissues .

Q & A

Q. What are the standard analytical methods for quantifying L-kynurenine in biological samples, and how are they validated?

this compound quantification typically employs high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) due to their sensitivity in detecting low-concentration metabolites in plasma, cerebrospinal fluid, or tissue homogenates . ELISA kits are also used but require validation against chromatographic methods to ensure specificity. Key validation steps include assessing linearity (e.g., 0.1–100 µM range), recovery rates (>85%), and intra-/inter-assay precision (CV <15%) .

Q. How does this compound interact with the aryl hydrocarbon receptor (AhR) in immune cells?

this compound binds to AhR, activating its transcriptional activity, which regulates immune cell differentiation (e.g., Treg vs. Th17 polarization) and cytokine production (e.g., IL-6, IL-22). Experimental validation involves AhR-knockout models, luciferase reporter assays (e.g., H1L7.5c3 cells), and chromatin immunoprecipitation (ChIP) to confirm target gene binding (e.g., CYP1A1) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s dual neuroprotective (via kynurenic acid) and neurotoxic (via quinolinic acid) roles?

Contradictions arise from tissue-specific enzymatic activity (e.g., kynurenine aminotransferase vs. 3-hydroxyanthranilate oxygenase) and model systems (e.g., primary neurons vs. glial co-cultures). To address this, researchers should:

  • Quantify downstream metabolites (e.g., kynurenic acid/quinolinic acid ratios) using tandem mass spectrometry.
  • Use conditional knockout models (e.g., IDO1/IDO2-deficient mice) to isolate pathway contributions.
  • Analyze temporal changes in neuroinflammation models (e.g., LPS-induced neurodegeneration) .

Q. What experimental models are appropriate for studying this compound’s role in tumor immunology?

  • In vitro : Co-culture systems with tumor-infiltrating lymphocytes (TILs) and IDO-expressing cancer cells to assess T cell exhaustion via flow cytometry (e.g., PD-1/TIM-3 expression).
  • In vivo : Syngeneic tumor models (e.g., CT26 colon carcinoma) treated with kynurenine pathway inhibitors (e.g., epacadostat) to evaluate metastasis suppression.
  • Clinical : Paired pre-/post-treatment biopsies from patients undergoing anti-PD-1 therapy, analyzed for kynurenine levels (LC-MS) and spatial transcriptomics .

Q. How should researchers address contradictory data on this compound’s immune-modulatory effects across studies?

Discrepancies may stem from concentration-dependent effects (e.g., 10 µM vs. 100 µM), cell type specificity (e.g., dendritic cells vs. macrophages), or microbiota-derived tryptophan metabolites. Mitigation strategies include:

  • Standardizing in vitro conditions (e.g., serum-free media to exclude exogenous kynurenine).
  • Using multi-omics approaches (e.g., metabolomics + single-cell RNA-seq) to map cell-specific responses.
  • Reporting detailed methodological metadata (e.g., cell passage number, animal diet composition) .

Q. What are the key considerations when designing longitudinal studies on this compound’s role in neurodegenerative diseases?

  • Biomarker selection : Combine kynurenine pathway metabolites with neuroimaging (e.g., PET scans for microglial activation) and cognitive assessments.
  • Cohort stratification : Control for confounding factors like age, APOE genotype, and gut microbiome diversity.
  • Ethical approval : Ensure protocols align with institutional guidelines for human/animal studies, including plasma/tissue sampling frequency .

Methodological Guidance

Q. How can researchers optimize in vitro assays to study this compound’s effects on neuronal viability?

  • Use primary cortical neurons rather than immortalized lines to preserve physiological relevance.
  • Pre-treat cells with kynurenine (24–48 hrs) before inducing oxidative stress (e.g., H₂O₂ exposure).
  • Measure apoptosis via Annexin V/PI staining and mitochondrial membrane potential (JC-1 assay) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Fit data to sigmoidal curves (e.g., four-parameter logistic model) using tools like GraphPad Prism.
  • Apply mixed-effects models for longitudinal data to account for individual variability.
  • Use false discovery rate (FDR) correction in omics studies to reduce Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-kynurenine
Reactant of Route 2
L-kynurenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.